molecular formula C11H12F3NO B190173 2,2,2-trifluoro-N-(2,4,6-trimethylphenyl)acetamide CAS No. 14818-54-3

2,2,2-trifluoro-N-(2,4,6-trimethylphenyl)acetamide

Cat. No. B190173
CAS RN: 14818-54-3
M. Wt: 231.21 g/mol
InChI Key: RAVMYLIAQVRULB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-trifluoro-N-(2,4,6-trimethylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TFAA and is used as a reagent for the derivatization of amino acids and peptides in analytical chemistry. TFAA is also used as a solvent in the synthesis of pharmaceuticals and agrochemicals.

Mechanism Of Action

The mechanism of action of 2,2,2-trifluoro-N-(2,4,6-trimethylphenyl)acetamide is not well understood. However, it is believed that TFAA reacts with the amino group of the amino acids and peptides to form stable derivatives, which can be analyzed by GC-MS. TFAA may also act as a solvent in the synthesis of pharmaceuticals and agrochemicals.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of TFAA. However, it has been reported that TFAA is a mild irritant to the skin and eyes. TFAA may also cause respiratory irritation if inhaled.

Advantages And Limitations For Lab Experiments

The advantages of using 2,2,2-trifluoro-N-(2,4,6-trimethylphenyl)acetamide in lab experiments include its high purity, stability, and ease of use. TFAA is also readily available and relatively inexpensive. However, TFAA has limitations in terms of its potential toxicity and limited solubility in some solvents.

Future Directions

There are several future directions for the research on 2,2,2-trifluoro-N-(2,4,6-trimethylphenyl)acetamide. One potential direction is to explore the use of TFAA in the synthesis of new drugs with potential anticancer and antiviral activities. Another direction is to investigate the potential applications of TFAA in other areas of analytical chemistry, such as the analysis of proteins and carbohydrates. Further research is also needed to understand the mechanism of action of TFAA and its potential toxicity.

Synthesis Methods

The synthesis of 2,2,2-trifluoro-N-(2,4,6-trimethylphenyl)acetamide involves the reaction of 2,4,6-trimethylaniline with trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields TFAA as a white crystalline solid.

Scientific Research Applications

TFAA has been extensively used in scientific research due to its potential applications in various fields. In analytical chemistry, TFAA is used as a derivatizing agent for the analysis of amino acids and peptides by gas chromatography-mass spectrometry (GC-MS). TFAA reacts with the amino group of the amino acids and peptides to form stable derivatives, which can be analyzed by GC-MS.
TFAA is also used as a solvent in the synthesis of pharmaceuticals and agrochemicals. It has been reported that TFAA can improve the yields and purity of the synthesized products. TFAA has also been used in the synthesis of new drugs with potential anticancer and antiviral activities.

properties

CAS RN

14818-54-3

Product Name

2,2,2-trifluoro-N-(2,4,6-trimethylphenyl)acetamide

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

IUPAC Name

2,2,2-trifluoro-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C11H12F3NO/c1-6-4-7(2)9(8(3)5-6)15-10(16)11(12,13)14/h4-5H,1-3H3,(H,15,16)

InChI Key

RAVMYLIAQVRULB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(F)(F)F)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(F)(F)F)C

synonyms

AcetaMide, 2,2,2-trifluoro-N-(2,4,6-triMethylphenyl)-

Origin of Product

United States

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